molecular formula C19H20N2O7S2 B4977172 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate

Cat. No. B4977172
M. Wt: 452.5 g/mol
InChI Key: QWMNPRKZFUPCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as EPN, is an organophosphate compound that has been widely used as an insecticide. EPN has been shown to have a high level of toxicity to insects, but is relatively safe for mammals. EPN has been used in a variety of applications, including agriculture, public health, and veterinary medicine.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the inhibition of acetylcholinesterase, an enzyme that is essential for normal nervous system function. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a number of biochemical and physiological effects on insects and mammals. In insects, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate causes paralysis and ultimately death by inhibiting acetylcholinesterase. In mammals, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a relatively low level of toxicity, but can still cause some physiological effects, such as decreased heart rate and respiratory rate.

Advantages and Limitations for Lab Experiments

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively potent inhibitor of acetylcholinesterase, making it useful for studying the effects of organophosphate compounds on the nervous system. However, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate also has a number of limitations, including its relatively low solubility in water and its potential for toxicity to mammals.

Future Directions

There are a number of future directions for research on 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate and other organophosphate compounds. One area of research is the development of new insecticides that are more effective and have fewer negative effects on the environment. Another area of research is the development of new treatments for organophosphate poisoning in humans and animals. Finally, there is a need for more research on the long-term effects of exposure to organophosphate compounds on human and animal health.

Synthesis Methods

The synthesis of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 2-nitrobenzenesulfonic acid with 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as recrystallization or chromatography.

Scientific Research Applications

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research to study the effects of organophosphate compounds on insects and mammals. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is essential for normal nervous system function. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.

properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S2/c1-2-27-17-13-14(19(29)20-9-11-26-12-10-20)7-8-16(17)28-30(24,25)18-6-4-3-5-15(18)21(22)23/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNPRKZFUPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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